Pactamycin

概要

説明

準備方法

化学反応の分析

Chemical Modifications of Pactamycin

Amino Acid Conjugates this compound has been modified by tethering basic amino acids (lysine, ornithine, and histidine) to the primary amino group of the aminocyclitol ring . These modifications involve coupling reactions using systems like HBTU/DIPEA to yield protected derivatives, followed by deprotection to obtain the final this compound-amino acid conjugates .

Reaction Procedure for Amino Acid Conjugation

-

This compound is added to an ice-cold solution of N-protected amino acids in DCM with DIPEA and HBTU.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then evaporated, diluted with ethyl acetate, and washed with citric acid, water, and brine.

-

The organic layer is dried, filtered, and evaporated, and the residue is purified by FCC to yield the product.

C3 Derivatization Studies involving the derivatization at the C3 position of this compound have been performed, including TBS deprotection and oxazolidinone formation to yield pactamycate derivatives .

Functional Group Effects and Biological Activity

SAR Studies Late-stage introduction of aniline and salicylate binding elements allows for structure-activity relationship (SAR) studies .

C–H Amination Strategies involving oxidative C–H and alkene amination technologies have been employed for synthesizing this compound . Intramolecular allylic C–H amination is used to install the C3–N center .

Tables of Congeners of this compound

| Entry | R1 | R2 | Product | Yield 1 | Yield 2 |

|---|---|---|---|---|---|

| 1 | H | 27a | 57 | – | |

| 2 | H | 27b | 43 | 62 | |

| 3 | H | 27c | 60 | 73 | |

| 4 | H | 27d | 83 | 76 | |

| 5 | H | 27e | 87 | 61 | |

| 6 | Ac | 27f | 86 | 38 | |

| 7 | Piv | 27g | 92 | 53 | |

| 8 | 27h | 76 | 72 |

Fluorinated this compound Analogs

| Compound | IC50 (nM) | ||

|---|---|---|---|

| D6 | Dd2 | 7G8 | |

| This compound | 4.9 | 3.9 | 4.2 |

| TM-025 | 7.7 | 10.5 | 7.1 |

| TM-026 | 11.5 | 14.0 | 9.1 |

| TM-025F | 12.3 | 16.8 | 12.4 |

| TM-026F | 26.5 | 39.1 | 24.9 |

| Chloroquine | 10.6 | 114 | 89.5 |

科学的研究の応用

Antibacterial Activity

Pactamycin exhibits broad-spectrum antibacterial activity, inhibiting protein synthesis across all three domains of life: bacteria, archaea, and eukaryotes. Its mechanism involves binding to the ribosomal machinery, which disrupts translation processes.

- Efficacy Against Drug-Resistant Strains : this compound has shown effectiveness against both drug-resistant and drug-susceptible strains of Plasmodium falciparum, a significant malaria-causing parasite. This potential makes it a candidate for further investigation in treating resistant infections .

Table 1: Antibacterial Activity of this compound

| Pathogen | Activity | Reference |

|---|---|---|

| Plasmodium falciparum | Effective (IC50 ~ 25 nM) | |

| Drug-resistant bacteria | Inhibition observed |

Antitumor Properties

This compound has been studied extensively for its antitumor effects. It has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma cells.

- In Vivo Studies : In animal models, this compound has been shown to inhibit solid tumor growth and improve survival rates in leukemic mice. Treatment doses ranged from 0.5 to 2 mg/kg .

- Analog Development : Recent research has focused on developing this compound analogs (e.g., TM-025 and TM-026) that aim to provide a "kinder" approach to cancer treatment by inducing cellular aging rather than direct cytotoxicity. These analogs have shown promise in halting cancer cell proliferation while being less toxic to normal cells .

Table 2: Antitumor Activity of this compound and Its Analogs

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| This compound | Various solid tumors | Protein synthesis inhibition | |

| TM-025 | Head and neck cancer | Induces aging in cancer cells | |

| TM-026 | Melanoma | Alters cell division |

Antiviral and Antiprotozoal Activities

Beyond antibacterial and antitumor properties, this compound has also been evaluated for its antiviral and antiprotozoal activities. Its ability to inhibit protein synthesis makes it a candidate for further exploration in viral infections.

- Mechanism of Action : The compound's action involves targeting the ribosomal machinery, which is crucial for viral replication processes .

Biosynthesis and Engineering of this compound Analogues

The complexity of this compound's chemical structure has historically limited its therapeutic application due to toxicity concerns. However, advancements in biosynthetic engineering have opened new avenues for developing less toxic analogs with improved selectivity.

- Gene Cluster Identification : Researchers have identified the biosynthetic gene cluster responsible for this compound production, allowing for genetic manipulation to create new derivatives with enhanced pharmacological properties .

- Synthetic Approaches : Various synthetic methodologies have been explored to produce this compound derivatives that retain biological activity while reducing toxicity. For instance, derivatives such as N,N-didemethyl-7-deoxythis compound have been synthesized with promising results .

Table 3: Summary of this compound Analog Development

作用機序

パクタマイシンは、ほとんどの生物の30Sリボソームサブユニット内の保存された領域に結合することで効果を発揮します。この結合は、特定のmRNA-tRNA複合体のトランスロケーションを阻害し、タンパク質合成を阻害します。このメカニズムに関与する分子標的と経路には、リボソーム結合選択性とリボソームトランスロケーションの阻害が含まれます。

類似化合物の比較

パクタマイシンは、その高度に置換されたアミノシクロペンチトール構造と広範囲にわたる生物活性{__svg_loss__}によりユニークです。類似の化合物には、7-デオキシパクタマイシン、パクタマイケート、パクタラクタム、ジョギマイシン{__svg_loss__}などがあります。これらのアナログは、ストレプトマイセス・パクトムのさまざまな株から単離されており、特定の用途ではパクタマイシンよりも優れた活性{__svg_loss__}を示しています。

類似化合物との比較

Pactamycin is unique due to its highly substituted aminocyclopentitol structure and broad-spectrum biological activities . Similar compounds include 7-deoxythis compound, pactamycate, pactalactam, and jogyamycin . These analogues have been isolated from various strains of Streptomyces pactum and have shown superior activities compared to this compound in certain applications .

生物活性

Pactamycin is an aminocyclopentitol-derived natural product known for its potent biological activities, particularly its antibacterial and antitumor properties. Discovered in the 1960s by researchers at the Upjohn Company, this compound has been largely overlooked for clinical application due to its broad-spectrum toxicity. However, recent studies have reignited interest in this compound, revealing its potential through biosynthetic engineering and the development of analogues with improved pharmacological profiles.

This compound exerts its biological effects primarily by inhibiting protein synthesis across all three phylogenetic domains: Eukarya , Bacteria , and Archaea . This broad-spectrum activity is attributed to its unique structural components, which include a highly decorated aminocyclopentitol ring and various functional moieties such as aminoacetophenone and dimethyl urea .

Antibacterial Properties

This compound demonstrates significant antibacterial activity against a variety of pathogens. Recent research has highlighted its efficacy against both chloroquine-sensitive and multidrug-resistant strains of malaria, showcasing its potential as an antimalarial agent . The compound's ability to target the ribosome makes it a valuable candidate for further development in antibiotic therapies.

Antitumor Activity

In addition to its antibacterial properties, this compound has shown promise in cancer treatment. Studies indicate that it can inhibit the proliferation of various cancer cell lines, making it a candidate for further exploration in oncological applications . The underlying mechanisms may involve disruption of protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.

Case Study: Biosynthesis and Engineering

A significant advancement in the understanding of this compound's biological activity comes from research focused on its biosynthesis. Scientists have successfully engineered derivatives of this compound that exhibit improved selectivity towards malarial parasites while reducing toxicity . This was achieved through a detailed analysis of the biosynthetic pathways in Streptomyces pactum, the producing organism.

Table 1: Comparison of this compound Analogues

Research Findings on Mechanisms

Recent studies have elucidated the biosynthetic pathways that lead to the formation of this compound. These pathways involve complex enzymatic reactions facilitated by polyketide synthases and glycosyltransferases, which contribute to the unique structure of this compound . Understanding these mechanisms not only aids in the synthesis of new derivatives but also provides insights into potential regulatory mechanisms that could enhance production yields.

特性

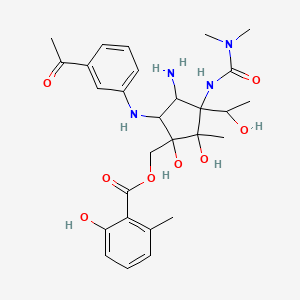

IUPAC Name |

[5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIUOSJLUCTGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23668-11-3 | |

| Record name | PACTAMYCIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PACTAMYCIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。